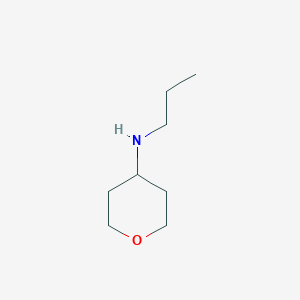
N-Propyltetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Propyltetrahydro-2H-pyran-4-amine and related compounds often involves multicomponent domino reactions, which are efficient pathways for constructing complex molecules from simple starting materials. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, on-water four-component domino reactions, demonstrating the utility of water as a solvent in organic synthesis to achieve excellent yields through a sequence of cyclocondensation, Michael addition, and annulation steps (Prasanna, Perumal, & Menéndez, 2013). Additionally, the ultrasound-mediated condensation of amine with dehydroacetic acid underlines a novel, efficient, and environment-friendly protocol for synthesizing pyran derivatives, highlighting the role of modern techniques in facilitating organic synthesis (Wang, Zou, Zhao, & Shi, 2011).
Molecular Structure Analysis
The molecular structure of compounds within the tetrahydropyran series, including N-Propyltetrahydro-2H-pyran-4-amine, is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, complemented by computational studies for structural prediction and confirmation. These studies provide insights into the stereochemistry and electronic properties of the molecule, which are crucial for understanding its reactivity and potential applications in synthesis and material science. For example, the synthesis and structural analysis of β,γ-unsaturated amines of the tetrahydropyran series reveal the versatility of these compounds in chemical synthesis, underpinned by detailed spectral data (Gevorkyan, Kazaryan, Khizantsyan, Arakelyan, & Panosyan, 1981).
Chemical Reactions and Properties
N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. Reactions such as cyanoethylation followed by reduction illustrate the compound's versatility in undergoing transformations that extend its application range. These reactions enable the synthesis of derivatives with varying functional groups, expanding the utility of the tetrahydropyran core in medicinal chemistry and material science (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).
Applications De Recherche Scientifique
-
Synthesis of 2H-Pyrans
- Scientific Field : Organic Chemistry .
- Application Summary : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .
- Methods of Application : Various synthetic methods have been reported to access 2H-pyrans .
- Results or Outcomes : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
-
Ultrasound-assisted Multicomponent Synthesis of 4H-pyrans
- Scientific Field : Organic Chemistry, Biochemistry .
- Application Summary : A simple approach to synthesize new highly substituted 4H-pyran derivatives is described .
- Methods of Application : The process is performed in pure water and with only a 20 mol% of catalyst loading .
- Results or Outcomes : The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .
Safety And Hazards
Propriétés
IUPAC Name |
N-propyloxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXQKMDYCVHJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592983 |
Source


|
| Record name | N-Propyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyltetrahydro-2H-pyran-4-amine | |
CAS RN |
192811-37-3 |
Source


|
| Record name | N-Propyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


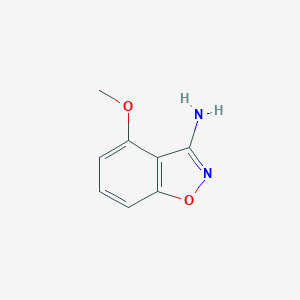
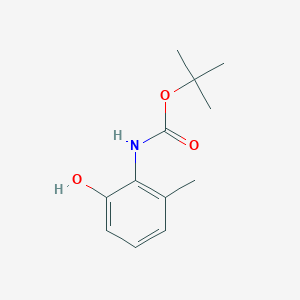
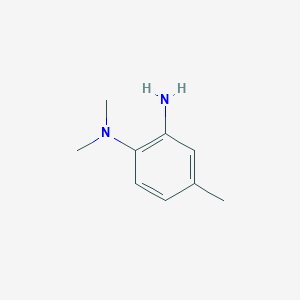

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)




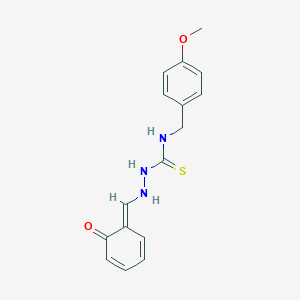
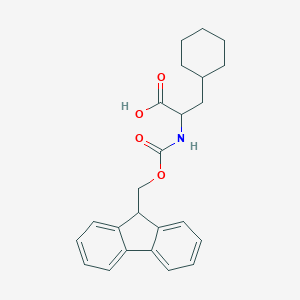
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)